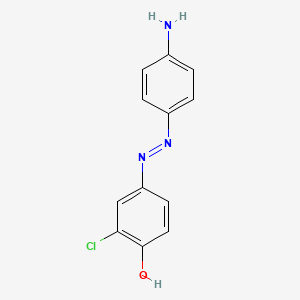
2',3',5'-Tri-O-benzoyl-5-hydroxymethyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine is a nucleoside derivative that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is a modified pyrimidine nucleoside, specifically protected with benzoyl groups at the 2’, 3’, and 5’ positions, and a hydroxymethyl group at the 5’ position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine typically involves the protection of uridine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl groups. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The benzoyl groups can be selectively reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: 2’,3’,5’-Tri-O-benzoyl-5-carboxyuridine.
Reduction: 2’,3’,5’-Trihydroxy-5-hydroxymethyluridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit nucleotide biosynthesis and induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine involves its incorporation into nucleic acids, where it interferes with nucleotide biosynthesis. This compound inhibits key enzymes involved in the synthesis of nucleotides, leading to the disruption of DNA and RNA synthesis. The hydroxymethyl group at the 5’ position plays a crucial role in its interaction with these enzymes, enhancing its inhibitory effects .
Comparación Con Compuestos Similares
Similar Compounds
2’,3’,5’-Tri-O-benzoyl-5-methoxyuridine: Another nucleoside analog with similar protective groups but a methoxy group at the 5’ position.
2’,3’,5’-Tri-O-benzoyl-5-hydroxymethylcytidine: Similar structure but with a cytidine base instead of uridine
Uniqueness
2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine is unique due to its specific combination of protective benzoyl groups and the hydroxymethyl group at the 5’ position. This unique structure enhances its stability and reactivity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C31H26N2O10 |
|---|---|
Peso molecular |
586.5 g/mol |
Nombre IUPAC |
[3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H26N2O10/c34-17-22-16-33(31(39)32-26(22)35)27-25(43-30(38)21-14-8-3-9-15-21)24(42-29(37)20-12-6-2-7-13-20)23(41-27)18-40-28(36)19-10-4-1-5-11-19/h1-16,23-25,27,34H,17-18H2,(H,32,35,39) |
Clave InChI |
PJIYYSALHFWQEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)CO)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)
![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)




![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)






